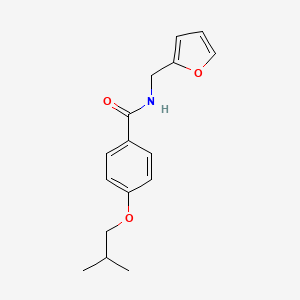
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in the study of biochemical pathways and the development of new drugs. In
Scientific Research Applications
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been used in various scientific research applications. One common use is as an inhibitor of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate involves the inhibition of PKC activity. This inhibition occurs through the binding of the compound to the catalytic domain of PKC, preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate are dependent on its inhibition of PKC activity. This inhibition has been shown to have various effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have an anti-inflammatory effect by inhibiting the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in lab experiments is its specificity for PKC inhibition. This allows for the study of specific cellular processes that are regulated by PKC. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in experiments.
Future Directions
There are several future directions for the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in scientific research. One direction is the development of new PKC inhibitors with improved specificity and reduced toxicity. Additionally, the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in combination with other compounds may lead to new therapeutic applications in the treatment of cancer and other diseases. Finally, the study of the effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate on other cellular processes may lead to new insights into its potential applications.
Synthesis Methods
The synthesis of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylamino)thiazole. This intermediate is then reacted with thiophosgene to form the final product, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate.
properties
IUPAC Name |
[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c11-7-14-9-6-12-10(15-9)13-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKKZVFCLAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(S2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)

